molecular formula C6H4BrN3 B1521722 3-Bromo-1H-pyrazolo[4,3-C]pyridine CAS No. 633328-88-8

3-Bromo-1H-pyrazolo[4,3-C]pyridine

Cat. No. B1521722
M. Wt: 198.02 g/mol
InChI Key: NUCFNMOPTGEHQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-1H-pyrazolo[4,3-C]pyridine involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF, and then heated at 60 °C and stirred for 12 hours .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrazolo[4,3-C]pyridine is complex and involves several steps in its formation . The structure is formed through a series of nucleophilic displacements and cyclizations .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 3-Bromo-1H-pyrazolo[4,3-C]pyridine are complex and involve several steps . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis of Novel Compounds

3-Bromo-1H-pyrazolo[4,3-c]pyridine and its derivatives are extensively used as precursors in the synthesis of new polyheterocyclic ring systems. For example, the compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to synthesize pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, which have potential applications in various fields, including pharmaceuticals (Abdel‐Latif et al., 2019).

Development of Kinase-focussed Libraries

The compound's arrangement of hydrogen bond donor and acceptor groups in its bicyclic core makes it a potentially attractive scaffold for drug-discovery chemistry, especially in the development of kinase-focussed libraries. These libraries are significant for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Antibacterial and Antioxidant Properties

3-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives have been explored for their antibacterial and antioxidant properties. For instance, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives demonstrated significant antibacterial and antioxidant activities (Variya et al., 2019).

Photoreactions and Proton Transfer Studies

The derivatives of 3-Bromo-1H-pyrazolo[4,3-c]pyridine, such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have been studied for their photoreactions and proton transfer properties. These studies are crucial for understanding the photophysical behavior of these compounds, which can be leveraged in designing novel photonic materials and sensors (Vetokhina et al., 2012).

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including 3-Bromo-1H-pyrazolo[4,3-c]pyridine, are a group of heterocyclic compounds that have been extensively studied for their synthesis methods and biomedical applications. These compounds are versatile due to the diversity of substituents that can be introduced at various positions, thus expanding their potential use in medicinal chemistry (Donaire-Arias et al., 2022).

properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCFNMOPTGEHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(NN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671931
Record name 3-Bromo-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazolo[4,3-C]pyridine

CAS RN

633328-88-8
Record name 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633328-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-1H-pyrazolo[4,3-C]pyridine
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Citations

For This Compound
1
Citations
J Lim, EH Kelley, JL Methot, H Zhou… - Journal of medicinal …, 2016 - ACS Publications
The ERK/MAPK pathway plays a central role in the regulation of critical cellular processes and is activated in more than 30% of human cancers. Specific BRAF and MEK inhibitors have …
Number of citations: 34 pubs.acs.org

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